N-cyclohexyl-N-methyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-amine class, characterized by a bicyclic core with a pyrazole fused to a pyrimidine ring. Key structural features include:
- N-Cyclohexyl-N-methylamine group: Enhances lipophilicity and influences pharmacokinetics.
- 3-Methylphenyl substituent at position 1: Provides hydrophobic interactions for target binding.
- Molecular formula: Estimated as C19H21N5 (molecular weight ~319.4 g/mol), derived from substituent contributions.
The compound’s design aims to balance steric bulk, electronic effects, and solubility, making it relevant for therapeutic applications such as kinase inhibition .
Properties
IUPAC Name |
N-cyclohexyl-N-methyl-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5/c1-14-7-6-10-16(11-14)24-19-17(12-22-24)18(20-13-21-19)23(2)15-8-4-3-5-9-15/h6-7,10-13,15H,3-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNCPSWOZYMXMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N(C)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N-methyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure consistent quality. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-cyclohexyl-N-methyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-methyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares structural analogs based on substituents, molecular weight, and key properties:
Pharmacokinetic and Physicochemical Considerations
- Solubility : Oxygen-containing groups (e.g., furan in ) improve solubility but may weaken target binding.
- CNS Penetration : Piperidinyl and smaller substituents (e.g., isopropyl in ) enhance blood-brain barrier crossing, whereas bulky groups like tert-butyl hinder it.
Environmental and Industrial Relevance
Pyrazolo[3,4-d]pyrimidin-4-amine derivatives are identified in lignin gasification byproducts (), suggesting environmental persistence. Industrial synthesis methods must balance yield and purity to minimize ecological impact .
Biological Activity
N-cyclohexyl-N-methyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolopyrimidine class, known for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrazolo[3,4-d]pyrimidine core with cyclohexyl and methyl substitutions. The molecular formula is , and its IUPAC name is N-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The presence of these substituents influences its solubility and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This can be achieved through the cyclization of hydrazine derivatives with diketones or aldehydes under acidic or basic conditions.
- Substitution Reactions : Introduction of the cyclohexyl and methyl groups via nucleophilic substitution reactions.
Optimized reaction conditions are crucial for achieving high yields and purity in industrial production settings.
This compound exerts its biological effects primarily through:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Interaction : It can interact with various receptors to influence signaling pathways critical for cell proliferation and apoptosis.
Biological Activity
Research indicates that compounds within the pyrazolopyrimidine class exhibit significant antitumor properties. For instance:
- Antitumor Activity : A study reported that similar pyrazolo[3,4-d]pyrimidine compounds showed IC50 values ranging from 18 to 30 µM against various cancer cell lines (e.g., NCI-H226) .
Table 1: Biological Activities of Related Pyrazolo[3,4-d]pyrimidine Compounds
| Compound Name | IC50 (µM) | Cancer Cell Line | Reference |
|---|---|---|---|
| Compound A | 26 | NCI-H226 | |
| Compound B | 49.85 | A549 | |
| Compound C | 18–30 | NPC-TW01 | |
| Compound D | 10 | Various NCI-60 Lines |
Case Studies
Several studies have investigated the biological activity of pyrazolo[3,4-d]pyrimidines:
- Anticancer Screening : A series of derivatives were synthesized and screened for cytotoxicity against multiple cancer cell lines. Notably, one compound demonstrated significant selectivity against CDK5 and glycogen synthase kinase 3β, which are pivotal in cancer progression .
- Mechanistic Insights : Research highlighted that certain derivatives inhibited LPS-induced TNFα release in cellular models, indicating potential anti-inflammatory properties alongside anticancer effects .
Q & A
Q. Basic Protocol :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.3 ppm) and cyclohexyl CH₂ groups (δ 1.2–2.1 ppm) .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 364.87) confirm molecular weight .
Advanced Analysis : - X-ray crystallography : Resolves 3D conformation, showing dihedral angles between pyrazolo-pyrimidine and aryl rings (e.g., 15–25°) critical for target engagement .
- DSC/TGA : Determines thermal stability (decomposition >200°C), guiding storage conditions .
How do solubility and pharmacokinetic properties of this compound compare to structurally similar pyrazolo[3,4-d]pyrimidine derivatives?
Basic Data :
The compound exhibits low aqueous solubility (<10 µg/mL) but improved lipophilicity (logP ~3.5) due to the cyclohexyl group, enhancing membrane permeability .
Advanced Contradiction Resolution :
While N-ethyl analogs show higher solubility in ethanol (>50 mg/mL), they suffer from reduced metabolic stability in liver microsomes (t₁/₂ <30 min). Adding PEG-based prodrugs or co-solvents (e.g., DMSO) balances bioavailability and stability .
What in vitro and in vivo models are appropriate for evaluating its anti-proliferative or anti-inflammatory efficacy?
Q. Basic Experimental Design :
- In vitro : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values <10 µM indicate potency .
- In vivo : Xenograft models (e.g., BALB/c mice) assess tumor growth inhibition at 10–50 mg/kg doses .
Advanced Mechanistic Studies : - Western blotting : Quantifies downstream kinase targets (e.g., p-AKT, p-ERK) to validate mechanism .
- Cytokine profiling (ELISA): Measures IL-6/TNF-α suppression in LPS-induced inflammation models .
How can computational methods predict off-target effects or toxicity risks early in development?
Q. Basic Approach :
- SwissADME : Predicts ADME properties (e.g., CYP450 inhibition risk >60%) .
- Proto-II : Screens for hERG channel binding (cardiotoxicity) .
Advanced Strategy : - AI-driven QSAR models : Train on datasets of pyrazolo-pyrimidines to forecast hepatotoxicity (e.g., ALT elevation) .
- Molecular dynamics simulations : Simulate binding to serum albumin to estimate plasma protein binding (>90%) .
What strategies resolve discrepancies in biological activity data between enzyme assays and cell-based studies?
Q. Basic Troubleshooting :
- Redox interference : Use antioxidants (e.g., ascorbic acid) to mitigate false positives in MTT assays .
- Permeability limits : Apply ABC transporter inhibitors (e.g., verapamil) to enhance intracellular accumulation .
Advanced Resolution : - Thermodynamic solubility vs. kinetic solubility : Compare values (e.g., 5 µM vs. 20 µM) to identify assay-specific biases .
- Target engagement assays (e.g., NanoBRET): Quantify intracellular kinase inhibition directly, bypassing permeability issues .
How can metabolic stability be improved without compromising target affinity?
Q. Basic Modification :
- Deuterium incorporation : Replace labile CH₃ groups with CD₃ on the methylphenyl ring, extending t₁/₂ in microsomes by 40% .
Advanced Approach : - Prodrug design : Introduce phosphate esters at the pyrimidine NH, increasing solubility and enabling enzymatic activation in target tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
